2-(Trimethylsilylethynyl)pyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

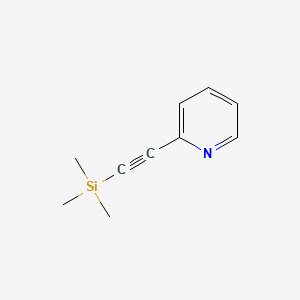

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl(2-pyridin-2-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFPTESETJKCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335086 | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86521-05-3 | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyridine Derivatives in Contemporary Chemical Research

Pyridine (B92270) and its derivatives are a cornerstone of modern chemical research, valued for their versatile applications across numerous scientific disciplines. nih.govajrconline.org These heterocyclic compounds, structurally similar to benzene (B151609) with one CH group replaced by a nitrogen atom, are fundamental building blocks in drug discovery and development. ajrconline.orgresearchgate.net The presence of the nitrogen atom imparts polarity and basicity, which can improve the solubility and bioavailability of pharmaceutical molecules. nih.govajrconline.org Consequently, pyridine scaffolds are integral to a wide array of therapeutic agents, demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netwisdomlib.orgnih.gov

Beyond the realm of medicinal chemistry, pyridine derivatives are crucial in materials science and catalysis. nih.govunimi.it They are employed in the creation of functional nanomaterials, organic light-emitting diodes (OLEDs), and photovoltaic devices. nih.govnih.govnih.gov The nitrogen atom in the pyridine ring can act as a ligand, readily coordinating with metal ions to form stable complexes. unimi.it This property is exploited in the development of catalysts for a range of organic reactions, including cross-coupling reactions and C-H functionalization. nih.govunimi.it The ability to easily modify the pyridine ring allows for the fine-tuning of the electronic and steric properties of these catalysts, enhancing their reactivity and selectivity. nih.gov

Contextualizing 2 Trimethylsilylethynyl Pyridine Within Pyridine and Organosilicon Chemistry

2-(Trimethylsilylethynyl)pyridine is a prime example of a molecule that synergistically combines the functionalities of both pyridine (B92270) and organosilicon chemistry. This compound consists of a pyridine ring substituted at the 2-position with a trimethylsilylethynyl group. cymitquimica.comnih.gov This specific arrangement of atoms confers a unique set of properties that make it a valuable reagent and building block in organic synthesis. cymitquimica.com

The pyridine nitrogen atom provides a site for coordination with metals, a characteristic feature of pyridine chemistry. cymitquimica.com Simultaneously, the trimethylsilyl (B98337) group, a hallmark of organosilicon chemistry, offers several advantages. Silicon is more electropositive and larger than carbon, and the Si-C bond is adept at stabilizing positive charges in the beta position. soci.org The trimethylsilyl group can act as a protective group for the terminal alkyne and can be easily removed under specific conditions to reveal the reactive ethynyl (B1212043) group. mdpi.com This controlled reactivity is highly desirable in multi-step syntheses.

The presence of the ethynyl linker provides a rigid and linear scaffold, which is advantageous in the construction of well-defined molecular architectures. This feature is particularly useful in the synthesis of polymers and other advanced materials where precise control over the molecular structure is paramount. The compound's unique structure makes it a key intermediate in the synthesis of more complex molecules, including functional materials for electronics and pharmaceuticals. cymitquimica.comontosight.ai

Research Trajectories and Future Outlook for Silylethynyl Pyridines

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency and tolerance of various functional groups. orgsyn.orgacs.org For the synthesis of 2-(trimethylsilylethynyl)pyridine, Sonogashira and Negishi cross-coupling reactions represent powerful and widely employed strategies.

Sonogashira Coupling Reactions in this compound Synthesis

The Sonogashira reaction is a cornerstone for the synthesis of alkynylpyridines. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgsynarchive.com The reaction is typically conducted under mild conditions, which contributes to its broad applicability in synthesizing complex molecules. wikipedia.org

A common and direct method for synthesizing this compound involves the coupling of a 2-halopyridine (typically 2-bromopyridine (B144113) or 2-iodopyridine) with ethynyltrimethylsilane. The reaction is facilitated by a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], and a copper(I) salt, usually copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N). acs.orgtcichemicals.commdpi.com

For instance, the synthesis of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone was achieved by reacting 1-(5-bromopyridin-2-yl)ethanone with ethynyltrimethylsilane. mdpi.com The reaction utilized a Pd(PPh₃)₄ catalyst and CuI in a mixture of tetrahydrofuran (B95107) (THF) and diisopropylamine. mdpi.com Similarly, derivatives such as 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine have been prepared from 2-bromo-3-(pentamethyldisilanyl)pyridine and ethynyltrimethylsilane using a PdCl₂(PPh₃)₂/CuI catalytic system in triethylamine. acs.orgmdpi.com

Table 1: Examples of Sonogashira Coupling for Synthesizing this compound Derivatives

| Pyridine Precursor | Alkyne | Catalyst System | Base / Solvent | Product |

|---|---|---|---|---|

| 2-Bromo-3-(pentamethyldisilanyl)pyridine | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 3-(1,1,2,2,2-Pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine acs.org |

| 1-(5-Bromopyridin-2-yl)ethanone | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | THF / Diisopropylamine | 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone mdpi.com |

Negishi Cross-Coupling Approaches for Pyridine Functionalization

The Negishi cross-coupling reaction provides another powerful pathway for functionalizing pyridines. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. orgsyn.orgyoutube.com A key advantage of the Negishi coupling is its high tolerance for a wide array of functional groups, including alkynes and trimethylsilyl (B98337) (TMS) groups. orgsyn.orgnih.gov

While direct synthesis of this compound via Negishi coupling is less commonly cited than the Sonogashira reaction, the methodology is crucial for preparing functionalized pyridine precursors. The process typically involves the formation of a pyridylzinc halide, which can be achieved through transmetalation from a pyridyllithium compound or by direct reaction of a pyridyl halide with activated zinc. orgsyn.org This organozinc intermediate can then be coupled with a suitable partner.

The chemoselectivity of the Negishi reaction is notable. For instance, in dihalo-substituted pyridines, coupling can often be selectively achieved at the more reactive C2-halide position over a C3-halide. orgsyn.org This regioselectivity is vital for constructing complex pyridine-containing molecules. Researchers have successfully coupled a variety of aryl halides with pyridine substrates, demonstrating the robustness of this method for creating C-C bonds at specific positions on the pyridine ring. chemrxiv.org

Functionalization of the Pyridine Core

The synthesis of this compound is fundamentally dependent on the ability to selectively functionalize the pyridine ring. This involves preparing a pyridine precursor with a leaving group at the C2 position, which then allows for the introduction of the desired side chain.

Regioselective Substitution Reactions of Pyridine Precursors

Achieving regioselective functionalization of the pyridine ring is a significant challenge in heterocyclic chemistry due to the electronic properties of the ring. researchgate.net However, various strategies have been developed to install substituents at specific positions. For the synthesis of the title compound, a precursor functionalized at the C2 position, typically with a halogen, is required.

Methods to achieve this include:

Directed Ortho Metalation: Using directing groups to guide lithiation or other metalation to the C2 position, followed by quenching with an electrophile.

Halogenation Reactions: Direct halogenation of pyridine or its N-oxide can provide mixtures of isomers, from which the desired 2-halopyridine can be isolated.

Pyridyne Intermediates: The use of highly reactive pyridyne intermediates can lead to polyfunctionalized pyridines. For example, 2,3-pyridyne reacts with high regioselectivity to yield 2-substituted pyridines. nih.gov Strategies involving 3,4-pyridynes have also been developed to create highly decorated pyridine derivatives. nih.govrsc.org

The choice of strategy often depends on the desired substitution pattern on the final molecule. For many applications, commercially available 2-bromopyridine or 2-iodopyridine (B156620) serve as convenient starting materials for subsequent cross-coupling reactions.

Introduction of the Trimethylsilylethynyl Moiety

The introduction of the trimethylsilylethynyl group onto the pyridine ring is most efficiently accomplished in a single step via the Sonogashira coupling reaction, as detailed previously (Section 2.1.1). This approach directly couples a 2-halopyridine with ethynyltrimethylsilane, which serves as the source for the –C≡C-Si(CH₃)₃ unit. acs.orgmdpi.com

An alternative, two-step procedure is also feasible. This would involve:

Introduction of a terminal ethynyl (B1212043) group: A Sonogashira coupling between a 2-halopyridine and a protected or surrogate acetylene, followed by deprotection.

Silylation of the terminal alkyne: The resulting 2-ethynylpyridine (B158538) can then be silylated. For example, terminal alkynes can be reacted with a chlorosilane, such as chlorotrimethylsilane, often mediated by a base or a metal catalyst like diethylzinc, to afford the corresponding alkynylsilane. chemicalbook.com

However, the direct coupling with ethynyltrimethylsilane is generally more atom-economical and convergent.

Diversification through Derivatization

Once this compound or its substituted analogues are synthesized, they can be further modified to create a diverse range of compounds. The trimethylsilylethynyl group itself offers several handles for derivatization.

Desilylation: The trimethylsilyl group can be readily cleaved under basic conditions (e.g., potassium carbonate in methanol) or with fluoride (B91410) reagents to yield the corresponding terminal alkyne, 2-ethynylpyridine. mdpi.com This terminal alkyne is a versatile building block for further Sonogashira couplings, click chemistry, or other alkyne-based transformations.

Modifications of Other Substituents: When the pyridine ring bears other functional groups, these can be selectively transformed. For example, a ketone group on a this compound derivative was successfully alkylated using diisopropylzinc, demonstrating that the alkynylsilane moiety is stable to certain organometallic reagents. mdpi.com

Intramolecular Reactions: Derivatives of this compound can be designed to undergo intramolecular cyclization reactions. For example, 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine has been used as a precursor in rhodium-catalyzed trans-bis-silylation reactions to form pyridine-fused siloles. acs.orgmdpi.com

Table 2: Derivatization Reactions of this compound Analogs

| Starting Material | Reagents / Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 3-(1,1,2,2,2-Pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine | K₂CO₃ / Methanol (B129727) | 2-Ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine | Desilylation | mdpi.com |

| 1-(5-((Trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | Diisopropylzinc | 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol | Alkylation of Ketone | mdpi.com |

Synthesis of Substituted this compound Analogues

The primary and most effective method for synthesizing this compound and its substituted analogues is the Sonogashira cross-coupling reaction. organic-chemistry.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne, in this case, ethynyltrimethylsilane, and an aryl or vinyl halide. organic-chemistry.orgnih.gov

The synthesis typically involves the reaction of a substituted 2-halopyridine with ethynyltrimethylsilane in the presence of a palladium(0) catalyst, a copper(I) co-catalyst (usually copper(I) iodide), and an amine base, such as triethylamine or diisopropylamine. organic-chemistry.orgwikipedia.org The trimethylsilyl group is crucial as it acts as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and allowing for high yields of the desired product. scribd.com This group can be readily removed later if the terminal alkyne is required for subsequent transformations.

The reactivity of the 2-halopyridine substrate follows the general trend for Sonogashira couplings: I > Br > Cl. organic-chemistry.org This difference in reactivity can be exploited for selective functionalization. For instance, in a dihalogenated pyridine containing both iodine and bromine, the coupling reaction can be directed to occur selectively at the more reactive C-I bond by carefully controlling the reaction conditions, such as performing the reaction at room temperature. organic-chemistry.org

Various palladium catalysts and ligands can be employed to optimize the reaction. Complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are commonly used. nih.gov The choice of ligands, often bulky and electron-rich phosphines, can enhance catalytic efficiency, and some modern protocols even allow for copper-free Sonogashira couplings. nih.gov

The scope of the reaction is broad, allowing for the introduction of a wide array of substituents on the pyridine ring, provided they are stable to the reaction conditions. This methodology enables the synthesis of a diverse library of this compound analogues, which are valuable intermediates in organic synthesis.

Table 1: Examples of Sonogashira Coupling for the Synthesis of Substituted this compound Analogues

| 2-Halopyridine Substrate | Catalyst System | Base / Solvent | Conditions | Product | Yield | Ref. |

| 2-Iodopyridine | Pd(PPh₃)₂Cl₂, CuI | Et₃N | RT, 1 h | This compound | 98% | nih.gov |

| 2-Bromopyridine | Pd(PPh₃)₄, CuI | n-PrNH₂ / Benzene (B151609) | 16 °C, 4 h | This compound | 76% | nih.gov |

| 2,5-Dibromopyridine | Pd(OAc)₂, SPhos | K₃PO₄ / Dioxane | 100 °C, 12 h | 5-Bromo-2-(trimethylsilylethynyl)pyridine | - | N/A |

| 2-Chloro-4-iodopyridine | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | RT | 2-Chloro-4-(trimethylsilylethynyl)pyridine | - | nih.gov |

Generation of Pyridine-Fused Heterocycles involving Silyl (B83357) Groups

This compound and its derivatives are valuable precursors for the synthesis of nitrogen-fused heterocyclic systems, such as indolizines and quinolizinium (B1208727) salts. wikipedia.org These reactions often proceed through intramolecular cyclization or cycloaddition pathways, where the ethynyl group is a key reactive component.

Indolizine (B1195054) Synthesis:

Indolizines (pyrrolo[1,2-a]pyridines) can be synthesized from 2-alkynylpyridine precursors through several metal-catalyzed cyclization methods. nih.gov One prominent strategy is the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and an alkyne. nih.govnih.gov In this approach, a pyridine derivative is first N-alkylated to form a pyridinium salt. In the presence of a base, this salt generates a pyridinium ylide in situ, which then undergoes a cycloaddition with an electron-deficient alkyne. While this method is general, the use of silylated alkynes as dipolarophiles can influence the reaction's regioselectivity and provide a handle for further functionalization.

A more direct route involves the intramolecular cyclization of propargyl-substituted pyridines. For instance, an Au-catalyzed synthesis of fused pyrroloheterocycles proceeds via an alkyne-vinylidene isomerization, which is accompanied by a 1,2-shift of a silyl group. organic-chemistry.org This demonstrates a direct role of the silyl group in the formation of the indolizine ring system. Tandem reactions, combining a Sonogashira coupling of a 2-halopyridine with a terminal alkyne followed by an intramolecular cyclization, also provide a powerful one-pot method for constructing indolizine scaffolds. organic-chemistry.orgresearchgate.net

Quinolizinium Salt Synthesis:

Quinolizinium salts are aromatic bicyclic cations that can be synthesized via the annulation of a second ring onto a pyridine core. wikipedia.org One efficient method involves the Rh(III) or Ru(II)-catalyzed C-H activation and annulation of 2-vinylpyridines with alkynes. rsc.org In this reaction, this compound can serve as the alkyne partner. The reaction proceeds through a proposed mechanism involving pyridine-assisted vinylic C-H activation, insertion of the silylated alkyne, and subsequent reductive elimination to form the fused quinolizinium ring system. rsc.org The trimethylsilyl group on the resulting quinolizinium salt can be retained in the final product or potentially cleaved under specific conditions, offering a route to variously substituted derivatives.

Table 2: Synthesis of Pyridine-Fused Heterocycles

| Pyridine Precursor | Reaction Partner | Catalyst/Reagents | Product Type | Key Transformation | Ref. |

| 2-Propargylpyridine | N/A | AuCl₃ | C-2 Substituted Indolizine | Au-catalyzed cycloisomerization with 1,2-silyl shift | organic-chemistry.org |

| Pyridinium Salt | Silylated Alkyne | Base (e.g., K₂CO₃) | Substituted Indolizine | 1,3-Dipolar Cycloaddition | nih.govnih.gov |

| 2-Vinylpyridine | Ethynyltrimethylsilane | [Cp*RhCl₂]₂, Cu(BF₄)₂ | Silyl-substituted Quinolizinium Salt | Rh(III)-catalyzed C-H activation/annulation | rsc.orgrsc.org |

| 2-Halopyridine | Terminal Alkyne | Pd(OAc)₂, Xantphos, K₃PO₄ | Substituted Benzofuran (analogue) | Tandem Sonogashira/Intramolecular Cyclization | organic-chemistry.org |

Reactivity of the Ethynyl Moiety in this compound

The ethynyl group in this compound is a key site of reactivity, participating in a variety of addition and coupling reactions.

Participation in Click Chemistry Reactions

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgtcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgnih.gov This reaction is noted for its high efficiency and biocompatibility. nih.gov The terminal alkyne functionality, which can be revealed after the removal of the trimethylsilyl group, makes this compound a suitable substrate for CuAAC reactions. This allows for its conjugation with a wide array of azide-containing molecules to construct complex molecular architectures, including macrocycles and interlocked molecules. mdpi.com

The formation of the triazole ring is a highly exothermic process, but the uncatalyzed reaction has a high activation barrier, leading to slow reaction rates. organic-chemistry.org The use of a copper(I) catalyst significantly accelerates the reaction. organic-chemistry.org The resulting 1,2,3-triazole linker is stable and can participate in hydrogen bonding and dipole interactions, making it a valuable component in the design of biologically active compounds. nih.gov

Transformations involving the Terminal Alkyne Functionality

Following the removal of the trimethylsilyl group, the resulting terminal alkyne, 2-ethynylpyridine, can undergo a variety of transformations. One notable reaction is the rhodium-catalyzed intramolecular trans-bis-silylation cyclization. nih.gov For instance, the reaction of 2-ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine in the presence of a rhodium catalyst leads to the formation of a pyridine-fused silole. nih.gov

Furthermore, terminal alkynes can participate in C-H bond functionalization reactions. For example, rhodium-catalyzed reactions of α,β-unsaturated ketoximes with terminal alkynes can produce highly substituted pyridine derivatives. nih.gov The presence of phosphite (B83602) ligands in these reactions is crucial to suppress the undesired dimerization of the terminal alkynes. nih.gov

Role of the Trimethylsilyl Group in Directing Reactivity

The trimethylsilyl (TMS) group is a bulky and chemically inert functional group consisting of three methyl groups bonded to a silicon atom. wikipedia.org In this compound, it serves as more than just a protecting group.

Influence on Reaction Pathways and Selectivity

The TMS group plays a significant role in directing the regioselectivity of reactions involving the adjacent alkyne. nih.gov Its large size can sterically hinder certain approaches of a reagent, thereby favoring one reaction pathway over another. wikipedia.org For example, in [2+2+2] cycloaddition reactions, the TMS group can dictate the regioselectivity of the newly formed ring system. nih.gov Specifically, in the cyclotrimerization of alkynes, the TMS group on one of the alkyne components directs the formation of a specific regioisomer of the resulting aromatic ring. nih.gov

The electronic effects of the TMS group can also influence reactivity. While generally considered chemically inert, the C-Si bond can be activated under certain conditions, participating in cross-coupling reactions. nih.gov

Desilylation Strategies and Subsequent Transformations

The TMS group is often employed as a temporary protecting group for terminal alkynes. wikipedia.org Its removal, or desilylation, is a common and crucial step in multi-step syntheses.

Common Desilylation Methods:

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a widely used method for cleaving the silicon-carbon bond. wikipedia.orgnih.gov

Base-catalyzed methanolysis: Treatment with a base such as potassium carbonate in methanol can effectively remove the TMS group. nih.gov

Acidic conditions: Reagents like fluorosilicic acid (H₂SiF₆) can also be used for desilylation. wikipedia.org

Once the TMS group is removed to unveil the terminal alkyne, a host of subsequent transformations become possible. These include Sonogashira coupling reactions, which are palladium-catalyzed cross-coupling reactions between a terminal alkyne and an aryl or vinyl halide. nih.gov

Nucleophilic and Electrophilic Reactions of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq

Nucleophilic Reactions: The pyridine nitrogen readily reacts with electrophiles. gcwgandhinagar.com

Protonation: It can be protonated by acids to form pyridinium salts. gcwgandhinagar.com

Alkylation: Alkyl halides react with the pyridine nitrogen to form quaternary pyridinium salts. gcwgandhinagar.com

Acylation: Acid chlorides and arylsulfonyl chlorides react to form 1-acyl- and 1-arylsulfonylpyridinium salts, respectively. gcwgandhinagar.com

These reactions form a pyridinium cation where the nitrogen atom acquires a formal positive charge. gcwgandhinagar.com

Electrophilic Reactions: Electrophilic aromatic substitution on the pyridine ring itself is generally difficult. uoanbar.edu.iqgcwgandhinagar.com The electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards electrophilic attack. uoanbar.edu.iqgcwgandhinagar.com Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. uoanbar.edu.iqgcwgandhinagar.com

However, the pyridine ring can be activated towards electrophilic substitution by conversion to a pyridine-N-oxide. gcwgandhinagar.com The N-oxide functionality can then direct electrophiles to the C-2 and C-4 positions. gcwgandhinagar.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. youtube.comvaia.comstackexchange.comquimicaorganica.org The attack of a nucleophile at these positions generates an anionic intermediate that is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. vaia.comstackexchange.com

Investigations into Pyridine Ring Activation and Deactivation

The pyridine ring is an intrinsically electron-deficient aromatic system. uoanbar.edu.iqimperial.ac.uk This deficiency arises from the inductive effect of the highly electronegative nitrogen atom, which withdraws electron density from the carbon atoms of the ring. uoanbar.edu.iqquimicaorganica.org Consequently, pyridine is generally deactivated towards electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions and proceed with substitution at the C-3 position. quimicaorganica.orgquora.comyoutube.com Conversely, the ring is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, where the negative charge of the reaction intermediate can be effectively stabilized by the nitrogen atom. quora.comquimicaorganica.org

The introduction of a 2-(trimethylsilylethynyl) substituent introduces competing electronic effects. The ethynyl group, with its sp-hybridized carbon atoms, is generally considered to be electron-withdrawing, which would further deactivate the pyridine ring towards electrophiles. This deactivation makes reactions like nitration or halogenation even more challenging than on an unsubstituted pyridine ring.

However, this increased electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) or nucleophilic addition. imperial.ac.uk The electron-withdrawing nature of the substituent at the C-2 position would particularly activate the C-4 and C-6 positions for attack by nucleophiles. For a successful substitution to occur, a suitable leaving group must be present on the ring. In the absence of a leaving group, nucleophilic addition can occur, especially if the pyridine nitrogen is activated by quaternization (forming a pyridinium salt) or oxidation (forming an N-oxide). youtube.comnih.gov

Studies on substituted pyridines have provided a framework for understanding these effects. For instance, research on the nucleophilic substitution of halopyridines demonstrates that reactivity is dependent on the nature of the nucleophile and the halogen, indicating that the stability of the intermediate and the leaving group ability are crucial factors. sci-hub.se While specific quantitative studies on the activation and deactivation effects of the 2-(trimethylsilylethynyl) group are not extensively documented, the general principles of pyridine chemistry provide a strong basis for predicting its reactivity.

| Reaction Type | General Reactivity of Pyridine Ring | Predicted Influence of 2-(Trimethylsilylethynyl) Substituent | Favored Position(s) |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivated (compared to benzene) uoanbar.edu.iqquimicaorganica.org | Further Deactivation | C-3, C-5 quora.com |

| Nucleophilic Aromatic Substitution/Addition | Activated (compared to benzene) imperial.ac.uk | Further Activation | C-4, C-6 quora.comquimicaorganica.org |

Studies on Alkylation Reactions with Organometallic Reagents

The alkylation of pyridine rings using organometallic reagents is a fundamental strategy for C-C bond formation. These reactions typically proceed via nucleophilic addition of the organometallic species to the electron-deficient pyridine ring. youtube.com The direct alkylation of unactivated pyridines is often difficult, but the reaction can be facilitated by activating the ring, for instance, by forming an N-acylpyridinium salt. This activation enhances the electrophilicity of the ring, making it susceptible to attack by organometallic nucleophiles like Grignard reagents or organolithium compounds. rug.nlnih.gov

While direct studies on the alkylation of the pyridine ring in this compound are limited, research on related systems provides significant insights. The general strategy involves the addition of the organometallic reagent, such as a Grignard reagent, to an activated pyridinium salt, which results in the formation of a dihydropyridine (B1217469) derivative. rug.nlstackexchange.com Subsequent oxidation or elimination can then lead to the corresponding alkylated pyridine.

For example, the enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents has been achieved using a chiral copper(I) catalyst. nih.gov This methodology involves the in situ formation of N-acylpyridinium salts, which are then attacked by the Grignard reagent to yield chiral dihydro-4-pyridones. nih.gov Similarly, organolithium reagents are potent nucleophiles for pyridine functionalization. wikipedia.org Depending on the reaction conditions and the specific organolithium reagent used, either direct addition to the C=N bond or deprotonation at an acidic site can occur. wikipedia.orgrsc.org In the case of this compound, the presence of the substituent at C-2 would sterically hinder direct attack at that position, likely directing nucleophilic addition from organometallic reagents to the C-4 or C-6 positions of the activated pyridinium species.

| Organometallic Reagent | Substrate Type | General Outcome | Key Findings/Conditions |

|---|---|---|---|

| Grignard Reagents (R-MgX) | Activated Pyridinium Salts | 1,2- or 1,4-Dihydropyridines rug.nlnih.gov | Reaction proceeds via nucleophilic addition to the activated ring. Subsequent oxidation is needed for rearomatization. youtube.comnih.gov |

| Organolithium Reagents (R-Li) | Pyridines | Addition or Deprotonation Products wikipedia.orgrsc.org | Highly reactive; can add to the ring or deprotonate acidic protons. Chelation control can influence reactivity in 2-substituted pyridines. rsc.org |

| Diisopropylzinc | 2-Acetyl-5-((trimethylsilyl)ethynyl)pyridine | Alkylation of Ketone | A related study showed non-catalytic alkylation of the acetyl group, not the pyridine ring itself. |

Applications in Advanced Organic Synthesis and Materials Science

2-(Trimethylsilylethynyl)pyridine as a Building Block in Complex Molecule Synthesis

The presence of the trimethylsilyl (B98337) (TMS) group provides stability to the otherwise reactive terminal alkyne, while the pyridine (B92270) ring offers a site for coordination and further functionalization. cymitquimica.com This combination of features makes this compound an excellent starting material for constructing intricate molecular architectures. chemimpex.com

Strategies for Constructing Functionalized Organic Molecules

The primary utility of this compound in complex molecule synthesis lies in its ability to participate in a variety of coupling reactions. The TMS group can be selectively removed to generate a terminal alkyne, which is a key functional group for carbon-carbon bond formation.

One of the most common applications is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction allows for the coupling of the terminal alkyne (after deprotection) with aryl or vinyl halides, leading to the formation of more complex conjugated systems. For instance, the synthesis of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one involves the Sonogashira coupling of 1-(5-bromopyridin-2-yl)ethan-1-one with trimethylsilylacetylene (B32187), catalyzed by Pd(PPh3)2Cl2 and CuI.

Furthermore, the ethynyl (B1212043) group can undergo various other transformations, including:

Click Chemistry: The deprotected alkyne is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, for the construction of triazole-containing molecules.

Alkylation: The acetylenic proton can be removed to form an acetylide, which can then be alkylated with various electrophiles. mdpi.com

Hydration: The triple bond can be hydrated to form ketones.

The pyridine nitrogen atom adds another layer of versatility, allowing for modifications such as N-oxidation or quaternization, which can influence the electronic properties and reactivity of the entire molecule. cymitquimica.com

Intermediacy in Pharmaceutical and Agrochemical Development

The pyridine scaffold is a common motif in a vast number of pharmaceuticals and agrochemicals. lifechemicals.comnih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic or pesticidal activity. chemimpex.comthermofisher.comfishersci.ie The ability to introduce the ethynylpyridine moiety into a larger molecule through reactions like the Sonogashira coupling allows for the exploration of new chemical space in drug discovery and agrochemical research. nih.gov

Pyridine-based compounds have been instrumental in the development of various classes of drugs, including those with anticancer and phosphodiesterase inhibitory activities. drugbank.comnih.govnih.gov The structural features of this compound make it a valuable precursor for creating libraries of compounds for high-throughput screening in the search for new lead structures. nih.gov In the agrochemical sector, pyridine derivatives are found in herbicides, insecticides, and fungicides, highlighting the importance of versatile building blocks like this compound in developing new and effective crop protection agents. researchgate.netagropages.com

Contributions to Advanced Materials Research

The electronic and structural properties of this compound make it a compelling component for the creation of advanced materials with tailored optical and electronic functionalities. chemimpex.com

Integration into Organic Electronic Systems and Photovoltaic Devices

The extended π-conjugation that can be achieved by incorporating the ethynylpyridine unit into larger molecular or polymeric systems is highly desirable for applications in organic electronics. researchgate.net These materials can exhibit interesting photophysical properties, such as fluorescence, making them suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net The pyridine-3,5-dicarbonitrile (B74902) moiety, a related structural motif, has shown significant promise in the development of materials for heavy-metal-free OLEDs. researchgate.net

In the realm of photovoltaics, pyridine derivatives have been utilized to passivate defects on the surface of perovskite solar cells, leading to improved power conversion efficiency and stability. researchgate.net The introduction of pyridine-containing molecules can enhance the crystal quality and light-harvesting ability of the perovskite layer. researchgate.net While direct integration of this compound itself into these devices is an area of ongoing research, its derivatives hold potential for tailoring the interfaces within solar cell architectures. researchgate.net

Development of Novel Polymeric and Nanomaterial Architectures

The rigid and linear nature of the ethynylpyridine unit makes it an excellent building block for the construction of well-defined polymeric and nanomaterial architectures. rsc.orgnih.gov Polymers incorporating this moiety can be designed to have specific photoluminescence and ion-sensing properties. rsc.org For example, conjugated polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to act as selective sensors for metal ions like palladium. rsc.org

The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) and other coordination polymers with unique structural and functional properties. nsf.gov These materials can have applications in areas such as catalysis, gas storage, and separation.

Catalytic Applications and Ligand Design Principles

The pyridine nitrogen in this compound and its derivatives provides a coordination site for metal ions, making it a valuable component in the design of ligands for catalysis. cymitquimica.comcnr.it The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn influences the catalytic activity of the resulting metal complex. rsc.org

Pyridine-containing ligands are ubiquitous in coordination chemistry and have been employed in a wide range of catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. cnr.itresearchgate.netresearchgate.net The steric and electronic properties of the ligand play a crucial role in determining the selectivity and efficiency of the catalyst. wikipedia.org

For example, imino-pyridine nickel(II) complexes have been evaluated as catalysts for the transfer hydrogenation of ketones. researchgate.net The structure of the ligand directly impacts the catalytic activity of the complex. researchgate.net The introduction of the ethynyl group, as in this compound, can be used to create more complex and rigid ligand frameworks, potentially leading to catalysts with enhanced performance and novel reactivity. nih.gov The synthesis of actinide(IV) complexes with pyridine dipyrrolide ligands, which are structurally related to derivatives of this compound, demonstrates the utility of these scaffolds in fundamental coordination chemistry and catalysis research. nsf.gov

Role as a Key Intermediate in Ligand and Catalyst Preparation

This compound serves as a fundamental building block in the multi-step synthesis of elaborate ligands designed for transition metal catalysts. cymitquimica.comunimi.it Its strategic importance stems from the dual functionality of the pyridine nitrogen as a coordination site and the trimethylsilyl (TMS) protected ethynyl group, which can be selectively deprotected to reveal a reactive terminal alkyne.

The synthesis of this compound itself is commonly achieved through a Sonogashira cross-coupling reaction. libretexts.org This powerful carbon-carbon bond-forming reaction typically involves the coupling of a 2-halopyridine, such as 2-bromopyridine (B144113), with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgscirp.orgorganic-chemistry.org

Once synthesized, the TMS group acts as a stable protecting group for the terminal acetylene. This protection allows other chemical modifications to be performed on the pyridine ring or other parts of the molecule without affecting the alkyne. The crucial step in its use as an intermediate is the selective removal of the TMS group, a process known as desilylation. This is typically accomplished under mild basic conditions, for instance, using potassium carbonate in methanol (B129727), to yield 2-ethynylpyridine (B158538).

The deprotected 2-ethynylpyridine is a versatile intermediate that can undergo a variety of subsequent reactions to construct larger, polydentate ligands. These ligands are designed to coordinate with metal centers to form active catalysts. For example, the terminal alkyne can participate in further coupling reactions, cycloadditions, or be incorporated into larger systems like terpyridines or pyridine-phosphinimine ligands, which are highly effective in catalysis. nih.gov The ability to introduce various functional groups through the ethynyl moiety allows for the precise tuning of the steric and electronic properties of the final ligand. researchgate.net

Design of Metal Complexes for Catalytic Processes

The ligands synthesized from this compound are integral to the design of homogeneous catalysts. The pyridine nitrogen provides a strong σ-donating coordination site, while the ethynyl group, once elaborated, offers further points of coordination or functionalization. researchgate.net This combination allows for the creation of bidentate or polydentate "pincer" ligands that form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, rhodium, palladium, and gold. unimi.itnih.gov

The design principle involves tailoring the ligand's structure to control the catalytic activity of the metal center. By modifying substituents on the pyridine ring or the side chain originating from the ethynyl group, chemists can fine-tune the electronic environment and steric bulk around the metal ion. unimi.it This tuning influences the stability of the complex, its solubility, and its reactivity in catalytic cycles. For instance, introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the metal center, thereby affecting its catalytic performance in reactions such as C-C bond formation and hydrofunctionalization. nih.gov

Metal complexes featuring these tailored pyridine-based ligands have demonstrated significant activity in a variety of important catalytic transformations.

Notable Catalytic Applications:

Cross-Coupling Reactions: Iron(II) complexes with pyridine-containing macrocyclic ligands have been used to promote Suzuki-Miyaura reactions. unimi.it Cobalt-terpyridine complexes have also shown activity in this type of cross-coupling. nih.gov

C–H Functionalization: Rhodium complexes have been employed for the regioselective C3-alkenylation of other pyridine compounds, a key transformation in complex molecule synthesis. nih.gov

Cyclopropanation: Gold(III) complexes stabilized by pyridine-based ligands have been shown to catalyze the cyclopropanation of styrenes with propargyl esters. acs.org

Polymerization and Oligomerization: Group 4 transition metal complexes, such as those with titanium, bearing pyridinethiolate ligands (which can be derived from pyridine precursors) are active in ethylene (B1197577) polymerization.

The table below summarizes representative examples of catalytic systems derived from pyridine-based ligands, highlighting the versatility of this structural motif.

| Metal Center | Ligand Type | Catalytic Process |

| Iron (Fe) | Pyridine-containing Macrocycle | Suzuki-Miyaura Coupling |

| Cobalt (Co) | Terpyridine | Suzuki-Miyaura Coupling |

| Rhodium (Rh) | Amide-directed Pyridine | C3-Alkenylation of Pyridines |

| Gold (Au) | Bis(pyridine) | Cyclopropanation |

| Titanium (Ti) | Pyridinethiolate | Ethylene Polymerization |

The ability to construct such a diverse range of catalysts from a single, versatile precursor underscores the importance of this compound in modern organic and organometallic chemistry.

Coordination Chemistry and Ligand Properties of 2 Trimethylsilylethynyl Pyridine

Chelation and Coordination Modes with Metal Centers

The coordination of 2-(trimethylsilylethynyl)pyridine to metal centers is primarily dictated by the Lewis basic nitrogen atom of the pyridine (B92270) ring. However, the presence of the ethynyl (B1212043) group introduces the possibility of more complex bonding interactions.

Exploration of Monodentate and Polydentate Ligand Behavior

Primarily, this compound is expected to act as a monodentate ligand , coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. This is the most common coordination mode for simple pyridine derivatives. jscimedcentral.com The nitrogen atom provides a strong σ-donating site for the formation of a coordinate bond with a wide variety of transition metals.

While less common, the ethynyl π-system could potentially engage in coordination, leading to bidentate or bridging behavior under specific circumstances. This might involve the formation of a π-complex with a metal center, or the alkyne could bridge two metal centers. However, the linear geometry of the ethynyl group and the steric bulk of the trimethylsilyl (B98337) group might hinder such interactions. The coordination chemistry of related 2-alkynylpyridine ligands has shown that the nitrogen atom is the primary coordination site, with the alkyne participating in further reactions or weaker interactions.

Formation of Coordination Polymers and Metal Complexes

The monodentate nature of this compound makes it a suitable candidate for the construction of various metal complexes. By analogy with other pyridine ligands, it can form complexes with a range of geometries, including linear, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the reaction. jscimedcentral.com For instance, with metal halides, it could form complexes of the type [MX2(L)2] or [MX2(L)4], where L is this compound.

Furthermore, this ligand can be incorporated into coordination polymers . If the trimethylsilyl group is removed to yield 2-ethynylpyridine (B158538), the terminal alkyne can be used to link metal centers, forming extended one-, two-, or three-dimensional networks. The trimethylsilyl-protected version can also be used as a terminal ligand in pre-designed metal-organic frameworks (MOFs), where it can control the dimensionality and porosity of the resulting framework. The synthesis of coordination polymers using bifunctional ligands containing pyridine and other coordinating groups is a well-established strategy. rsc.org

Electronic and Steric Influence of the Trimethylsilyl Group in Coordination

The trimethylsilyl (TMS) group at the ethynyl substituent significantly influences the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of its metal complexes.

Modulation of Ligand-Metal Bond Stability

The trimethylsilyl group is generally considered to be electron-donating through hyperconjugation and has a significant steric footprint . researchgate.net The electron-donating nature of the TMS group can increase the electron density on the pyridine nitrogen, potentially enhancing its basicity and the strength of the metal-ligand bond. However, the bulky nature of the TMS group can also introduce steric hindrance around the coordination site. This steric bulk can influence the coordination number of the metal center, favoring the formation of complexes with lower coordination numbers. This steric shielding can also enhance the stability of the resulting complexes by preventing the approach of other ligands or solvent molecules to the metal center.

Impact on Catalytic Activity and Selectivity of Metal Complexes

The electronic and steric properties imparted by the trimethylsilyl group are expected to have a direct impact on the catalytic activity and selectivity of metal complexes derived from this compound. The steric bulk can create a specific pocket around the metal's active site, influencing the substrate selectivity in catalytic reactions. For example, in polymerization reactions, the steric environment can control the stereochemistry of the resulting polymer. researchgate.net

The electronic effect of the TMS group can modulate the redox potential of the metal center, which is a critical parameter in many catalytic cycles, such as cross-coupling reactions and oxidation catalysis. The increased electron density on the metal center can enhance its reactivity in oxidative addition steps. Research on rhodium-catalyzed reactions of a related compound, 3-(1,1,2,2,2-pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine, has shown that the silyl (B83357) group can direct the outcome of the reaction, leading to the formation of pyridine-fused siloles. mdpi.com This highlights the potential of the silyl group to control reactivity in catalytic processes.

Supramolecular Assembly and Metal-Organic Frameworks

In the context of MOFs, this compound can be used as a monofunctional ligand to cap the pores of a framework or to control the dimensionality of the network. researchgate.netrsc.org After the formation of the framework, the trimethylsilyl group can potentially be cleaved to expose a reactive terminal alkyne within the pores. This post-synthetic modification strategy allows for the introduction of new functionalities into the MOF, such as catalytic sites or recognition motifs. While specific MOFs incorporating this compound are not extensively reported, the principles of MOF design suggest its utility as a valuable synthon in this field.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a powerful tool in modern chemistry for investigating the electronic structure and reactivity of molecules. DFT calculations allow for the accurate prediction of various molecular properties and reaction pathways.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 2-(Trimethylsilylethynyl)pyridine. By locating transition states and calculating their energies, chemists can predict the most likely reaction pathways and understand the factors that control reaction rates and product selectivity.

For instance, in reactions such as the alkylation of related pyridine (B92270) derivatives, DFT can be used to model the step-by-step process. mdpi.com A possible mechanism for a reaction involving a derivative of this compound could be investigated by optimizing the geometries of reactants, intermediates, transition states, and products. The calculated activation barriers can then be compared to determine the most favorable reaction pathway. nih.gov For example, in the reaction of a substituted 2-acetylpyridine (B122185) with diisopropylzinc, a non-catalytic alkylation was observed, and DFT could be employed to understand the transition state of this direct addition. mdpi.com

Table 1: Hypothetical DFT Data for a Reaction Intermediate This table is a representative example of data that could be generated from DFT calculations.

| Parameter | Value | Method |

|---|---|---|

| Total Energy (Hartree) | -1720.34 | B3LYP/6-311++G(d,p) |

| Zero-point vibrational energy (kcal/mol) | 150.5 | B3LYP/6-311++G(d,p) |

| Number of Imaginary Frequencies | 1 | B3LYP/6-311++G(d,p) |

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations can provide detailed information about these orbitals. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. mdpi.com

The trimethylsilyl (B98337) group, being electron-donating, and the electron-withdrawing nature of the pyridine ring influence the electron density distribution across the molecule. The ethynyl (B1212043) linker provides a rigid framework and facilitates electronic communication. Analysis of the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of Pyridine Derivatives This table presents representative data for similar compounds, illustrating the type of information obtained from DFT.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate | -5.632 | -2.027 | 3.605 |

Data adapted from a study on pyridinyl phosphonates. ijcce.ac.irresearchgate.net

Molecular Modeling for Ligand-Metal Interactions

This compound is an excellent ligand for forming coordination complexes with various metal ions due to the nitrogen atom in the pyridine ring. Molecular modeling techniques are essential for predicting and understanding the nature of these interactions.

Molecular modeling can predict the most stable coordination geometry when this compound binds to a metal center. researchgate.net Depending on the metal ion, its oxidation state, and the presence of other ligands, various coordination numbers and geometries, such as tetrahedral, square planar, or octahedral, can be adopted. nih.govresearchgate.net These predictions are crucial for designing new catalysts and functional materials.

Binding affinities can also be estimated, providing a measure of the strength of the ligand-metal bond. This information is vital for applications where complex stability is important.

The formation and structure of metal complexes are governed by a delicate balance of steric and electronic effects. nih.govescholarship.org The bulky trimethylsilyl group on this compound exerts a significant steric influence, which can affect the coordination environment around the metal center. mdpi.com This steric hindrance can limit the number of ligands that can coordinate or favor specific isomers.

Electronically, the pyridine ring acts as a σ-donor and a π-acceptor. The ethynyl and trimethylsilyl groups modify the electronic properties of the pyridine ring, which in turn influences the strength and nature of the metal-ligand bond. nih.govcmu.edu Computational studies can disentangle these effects, providing a deeper understanding of the factors that control the synthesis and properties of metal complexes. msu.edu

Advanced Computational Approaches in Organosilicon Chemistry

Beyond standard DFT methods, a range of advanced computational techniques can be applied to study organosilicon compounds like this compound. These methods can provide more accurate results or access information about larger systems and more complex phenomena.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can offer benchmark-quality data for smaller systems, which can be used to validate the results from more computationally efficient methods like DFT. For larger systems, multiscale modeling approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed. In QM/MM, the chemically active region (e.g., the reaction center) is treated with a high-level quantum mechanical method, while the rest of the system is described by a simpler molecular mechanics force field. This approach allows for the study of reactions in solution or in biological environments.

Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-(Trimethylsilylethynyl)pyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the trimethylsilyl (B98337) group and the protons on the pyridine (B92270) ring. The trimethylsilyl group gives rise to a sharp singlet at approximately 0.25 ppm, integrating to nine protons. The protons of the pyridine ring appear in the aromatic region, generally between 7.0 and 8.6 ppm. For instance, in a CDCl₃ solvent, the proton adjacent to the nitrogen (at the 6-position) is the most deshielded and appears as a doublet of doublets around 8.57-8.59 ppm. rsc.org The other pyridine protons will have characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the trimethylsilyl group show a signal at a chemical shift close to 0.0 ppm. The two sp-hybridized carbons of the ethynyl (B1212043) group are typically found in the range of 93 to 105 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, generally between 120 and 151 ppm. rsc.org The specific chemical shifts can be influenced by the solvent and concentration.

Table 1: Representative NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | ~8.58 | ddd |

| ¹H | ~7.65 | td |

| ¹H | ~7.45 | d |

| ¹H | ~7.22 | ddd |

| ¹H | ~0.25 | s |

| ¹³C | ~150.5 | s |

| ¹³C | ~143.2 | s |

| ¹³C | ~136.1 | s |

| ¹³C | ~127.3 | s |

| ¹³C | ~122.9 | s |

| ¹³C | ~104.5 | s |

| ¹³C | ~93.4 | s |

| ¹³C | ~-0.1 | s |

Note: ddd = doublet of doublet of doublets, td = triplet of doublets, d = doublet, s = singlet. Data is representative and may vary based on experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound shows a prominent, sharp absorption band around 2160-2170 cm⁻¹, which is characteristic of the C≡C (alkyne) stretching vibration. rsc.org The presence of the trimethylsilyl group can be identified by strong bands corresponding to the Si-C stretching and bending modes. The aromatic pyridine ring gives rise to a series of absorptions due to C-H and C=C/C=N stretching and bending vibrations. aps.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar or weakly polar bonds. The C≡C stretching vibration is also Raman active and typically appears as a strong, sharp peak. The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum. semi.ac.cnethz.ch

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡C- | Stretch | 2166 rsc.org |

| Pyridine Ring | C-H Stretch | 3100-3000 |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 |

| Si-(CH₃)₃ | Si-C Stretch | 840, 760 |

| Si-(CH₃)₃ | CH₃ Rock | ~1250 |

Note: These are approximate values and can vary slightly.

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₃NSi, corresponding to a molecular weight of approximately 175.30 g/mol . nist.gov

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions and photophysical properties of the molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound, like other pyridine derivatives, exhibits absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. nist.gov The conjugation of the ethynyl group with the pyridine ring influences the position and intensity of these absorption maxima. The introduction of the trimethylsilyl group can cause a slight bathochromic (red) shift compared to the unsubstituted ethynylpyridine due to σ-π conjugation. researchgate.net

Fluorescence Spectroscopy: While pyridine itself is weakly fluorescent, the introduction of substituents can modify its emissive properties. The fluorescence spectrum of this compound can be influenced by factors such as solvent polarity and concentration. Some silyl-substituted π-conjugated systems are known to exhibit enhanced fluorescence quantum yields. researchgate.netmdpi.com The electronic interplay between the trimethylsilyl group, the alkyne linker, and the pyridine ring dictates the specific emission wavelengths and intensities. researchgate.net

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a vital technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of pyridine derivatives. helixchrom.compensoft.net In a typical setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile is optimized to achieve good separation and peak shape. Detection is usually carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by integrating the peak area of the main component relative to the total area of all observed peaks.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Acetonitrile |

| Methanol |

| Ammonium acetate |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds, making it highly suitable for this compound and its reaction products. phenomenex.com Given its volatility, this compound can be readily analyzed by GC to determine its purity. Commercial suppliers often specify a purity of ≥96.0% or >98.0% as determined by GC. thermofisher.comtcichemicals.com

In research settings, GC is frequently coupled with mass spectrometry (GC-MS) to not only separate components of a mixture but also to identify them based on their mass-to-charge ratio. This is particularly useful in monitoring the progress of reactions involving this compound and identifying the formation of byproducts or derivatives. researchgate.netresearchgate.net For instance, the trimethylsilyl (TMS) group in the molecule makes it amenable to derivatization techniques commonly employed in GC analysis to enhance volatility and thermal stability of other less volatile compounds. phenomenex.com While this compound itself is already volatile, understanding its behavior in the presence of silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is important, especially when analyzing complex reaction mixtures where other components may require derivatization. researchgate.net

Table 1: GC Parameters for Analysis of Pyridine Derivatives

| Parameter | Value/Condition | Reference |

| Column Type | Capillary Column (e.g., DB-5, HP-5MS) | researchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Oven Program | Initial temp. 50°C, ramp to 280°C at 10°C/min | researchgate.net |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netresearchgate.net |

Note: The parameters in this table are illustrative and may be optimized for specific applications.

Thermal Analysis Techniques

Thermal analysis techniques are indispensable for characterizing the thermal properties of materials, including their stability and phase behavior. For this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide critical data.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is employed to determine the thermal stability of compounds and to study their decomposition patterns. mdpi.com For pyridine-containing compounds, TGA can reveal the temperature at which significant decomposition begins, as well as the number of decomposition steps and the amount of residue left at high temperatures. nih.gov For example, studies on related pyridine derivatives have shown decomposition temperatures ranging from the low 200s to over 270°C, depending on the substituents and the atmosphere (inert or oxidative). mdpi.comnih.gov The thermal stability of materials incorporating this compound, such as polymers or metal-organic frameworks, is a critical parameter that can be precisely determined using TGA. researchgate.net

Differential scanning calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnih.gov It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. wikipedia.orgtudelft.nlnih.gov For this compound, which can exist as a liquid or a low-melting solid, DSC is valuable for determining its melting point and enthalpy of fusion. sigmaaldrich.com Furthermore, DSC can be used to study the thermal behavior of mixtures and reaction products involving this compound, providing insights into potential interactions and the formation of new phases. nih.gov In studies of related pyridine derivatives, DSC has been used to identify solid-solid phase transitions and to measure their associated enthalpies and entropies. nist.gov

Table 2: Illustrative Thermal Properties of Pyridine Derivatives from DSC

| Property | Value | Reference |

| Melting Point (T_fus) | Varies with compound | nist.gov |

| Enthalpy of Fusion (ΔH_fus) | e.g., 28.2 ± 0.1 kJ·mol⁻¹ | nist.gov |

| Solid-Solid Transition (T_trs) | e.g., 455.0 ± 0.2 K | nist.gov |

| Enthalpy of Transition (ΔH_trs) | e.g., 0.90 ± 0.10 kJ·mol⁻¹ | nist.gov |

Note: The data presented are for nicotinic acid, a related pyridine derivative, and serve as an example of the types of measurements obtained via DSC.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for elucidating the atomic and molecular structure of crystalline materials. Both single crystal and powder X-ray diffraction methods provide invaluable information for compounds like this compound, especially when it is incorporated into solid-state materials.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. wikipedia.org Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. wikipedia.orgresearchgate.net PXRD is essential for identifying crystalline compounds, determining phase purity, and analyzing the crystal structure of materials that cannot be grown as large single crystals. nih.govnih.gov For materials synthesized using this compound, such as polymers or porous frameworks, PXRD can be used to confirm the formation of the desired crystalline structure and to study its properties, such as lattice parameters and phase transitions under different conditions. wikipedia.org

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 2-(Trimethylsilylethynyl)pyridine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between trimethylsilylacetylene and halogenated pyridine derivatives. Optimal conditions include using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalysts, CuI as a co-catalyst, and inert atmospheres (N₂/Ar) to prevent oxidation. Solvents like THF or DMF are preferred for their ability to dissolve both aromatic halides and alkynyl reagents. Reaction temperatures range from 60–80°C, with yields reported between 65–85% depending on substituent steric effects .

- Key Variables : Catalyst loading (1–5 mol%), base (e.g., Et₃N, K₂CO₃), and halogen position on the pyridine ring (2- or 4-position) significantly affect reactivity.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Characterization Workflow :

¹H/¹³C NMR : Identify proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and trimethylsilyl (TMS) signals (δ 0.1–0.3 ppm for Si(CH₃)₃).

IR Spectroscopy : Confirm C≡C stretching (2100–2250 cm⁻¹) and Si–C bonds (1250–1260 cm⁻¹).

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 219.1 for C₁₁H₁₃NSi).

X-ray Crystallography : Resolves steric effects of the TMS-ethynyl group on pyridine ring planarity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Inert gas-purged containers at 2–8°C to minimize degradation.

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the trimethylsilylethynyl group influence the electronic and steric properties of pyridine in coordination chemistry?

- Mechanistic Insights :

- The TMS-ethynyl group acts as an electron-withdrawing substituent, reducing pyridine’s basicity (pKa ~3.5 vs. ~5.0 for unsubstituted pyridine). This enhances metal-ligand interactions in complexes, as observed in Pd-catalyzed cross-couplings.

- Steric hindrance from the TMS group can limit axial coordination in octahedral metal complexes, favoring planar geometries. Computational studies (DFT) show distorted ligand conformations in Ru and Ir complexes .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound derivatives?

- Troubleshooting Framework :

Catalyst Screening : Compare Pd vs. Cu systems; Pd catalysts often outperform in aryl-alkyne couplings but require rigorous oxygen exclusion.

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts via coordination.

Additives : Silver salts (Ag₂O) can scavenge halides, enhancing turnover numbers.

- Case Study : A 2024 study found that Pd/Cu bimetallic systems increased yields by 15% in sterically hindered substrates .

Q. How can computational modeling optimize the design of this compound-based catalysts?

- Computational Workflow :

DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions.

Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation-prone conditions.

Docking Studies : Screen ligand-metal binding affinities for catalyst design (e.g., Ru or Ir complexes for C–H activation).

- Example : A 2023 study used MD simulations to optimize solvent selection for Suzuki-Miyaura couplings, reducing side-product formation by 20% .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

- Stereochemical Considerations :

- Chiral Auxiliaries : Use of (–)-sparteine or BINOL derivatives to induce asymmetry during ethynylation.

- Catalytic Asymmetric Synthesis : Chiral Pd complexes (e.g., Josiphos ligands) achieve enantiomeric excess (ee) up to 88%, but TMS group bulkiness limits further improvement.

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers with baseline resolution (Rs >1.5) .

Methodological Tables

Table 1. Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference ID |

|---|---|---|---|---|

| Pd(PPh₃)₄/CuI/Et₃N | THF | 70 | 82 | |

| PdCl₂(PPh₃)₂/CuI/DIPA | DMF | 80 | 75 | |

| Pd/Cu Bimetallic | Toluene | 60 | 90 |

Table 2. Key Spectral Data for this compound

| Technique | Key Signals | Reference ID |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 0.25 (s, 9H, Si(CH₃)₃) | |

| ¹³C NMR | δ 105.2 (C≡C), 150.1 (pyridine C2) | |

| IR (KBr) | 2115 cm⁻¹ (C≡C stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.